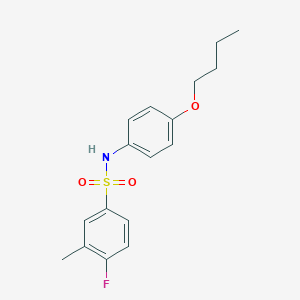![molecular formula C21H19N3O3S B229133 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229133.png)
4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. This compound is commonly referred to as "MI-192" and is a potent inhibitor of DNA-dependent protein kinase (DNA-PK).
作用机制
MI-192 inhibits 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide by binding to its catalytic subunit, preventing its activation and subsequent DNA repair. This leads to an accumulation of DNA damage, ultimately resulting in cell death. MI-192 has been shown to be highly selective for 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, with minimal off-target effects on other kinases.
Biochemical and Physiological Effects:
MI-192 has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation. Additionally, MI-192 has been shown to enhance the radiosensitivity of cancer cells, leading to increased DNA damage and cell death. MI-192 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
实验室实验的优点和局限性
One significant advantage of MI-192 is its selectivity for 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, making it a useful tool for studying the role of 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide in various cellular processes. Additionally, MI-192 has been shown to have minimal toxicity in normal cells, making it a safer alternative to other 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide inhibitors. However, one limitation of MI-192 is its limited solubility, which can make it challenging to work with in certain experimental settings.
未来方向
There are several potential future directions for MI-192 research. One area of interest is the development of MI-192 analogs with improved solubility and potency. Additionally, the combination of MI-192 with other cancer therapies, such as chemotherapy or immunotherapy, may enhance its efficacy. Finally, the use of MI-192 as a tool to study the role of 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide in other cellular processes, such as DNA replication or transcription, may provide insights into new therapeutic targets for cancer treatment.
In conclusion, MI-192 is a promising compound with potential applications in cancer therapy and cellular research. Its selectivity for 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide, minimal toxicity in normal cells, and ability to enhance the efficacy of radiation therapy make it an attractive candidate for further study. With continued research, MI-192 may provide new insights into the treatment of cancer and other diseases.
合成方法
The synthesis of MI-192 involves several steps, including the preparation of the starting materials and the reaction sequence. The starting materials are 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid and 3-aminophenyl-4-methoxybenzenesulfonamide. The reaction sequence involves the condensation of the two starting materials, followed by the addition of various reagents to yield the final product, MI-192. The synthesis method has been optimized to achieve a high yield and purity of MI-192.
科学研究应用
MI-192 has been extensively studied for its potential applications in cancer treatment. 4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide is a critical enzyme involved in DNA repair, and its inhibition has been shown to sensitize cancer cells to radiation therapy. MI-192 has been shown to enhance the efficacy of radiation therapy in various cancer cell lines and animal models. Additionally, MI-192 has been demonstrated to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
属性
分子式 |
C21H19N3O3S |
|---|---|
分子量 |
393.5 g/mol |
IUPAC 名称 |
4-methoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C21H19N3O3S/c1-15-5-4-12-24-14-20(22-21(15)24)16-6-3-7-17(13-16)23-28(25,26)19-10-8-18(27-2)9-11-19/h3-14,23H,1-2H3 |
InChI 键 |
ZSPUDVOQLKKBRF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
规范 SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



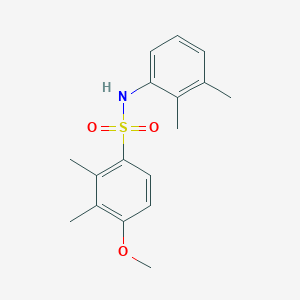
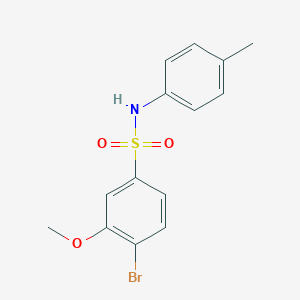
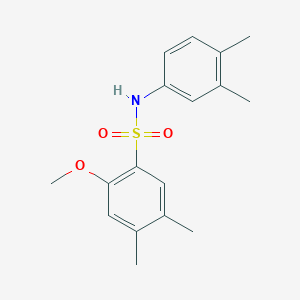
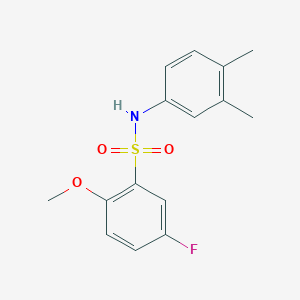
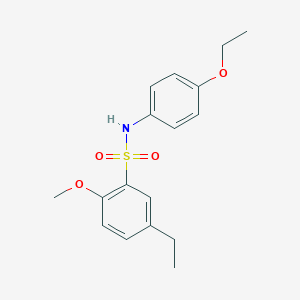
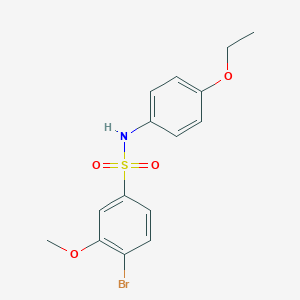
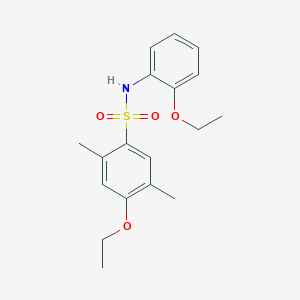
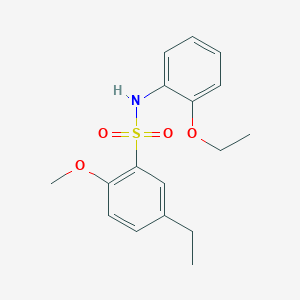
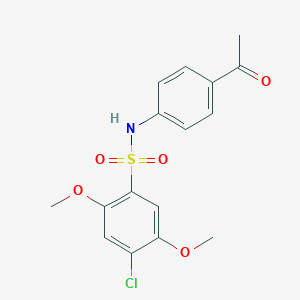
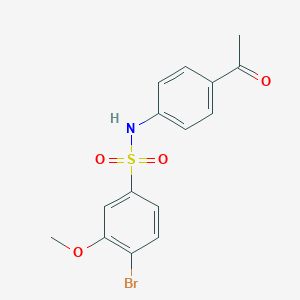
![N-(4-{[(4-chloro-3-ethoxyphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B229074.png)
![Ethyl 4-{[(5-chloro-2-ethoxy-4-methylphenyl)sulfonyl]amino}benzoate](/img/structure/B229076.png)
![Ethyl 4-{[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B229077.png)
